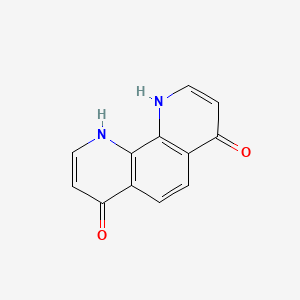

1,10-Phenanthroline-4,7-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,10-dihydro-1,10-phenanthroline-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIBCJURSADKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063234 | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-40-5 | |

| Record name | 4,7-Dihydroxy-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthroline-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-4,7-diol, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic and chelating properties. Its rigid, planar structure, combined with the electron-donating hydroxyl groups, makes it an exceptional ligand for a variety of metal ions and a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different methodologies. The aim is to equip researchers and professionals in drug development and materials science with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction

1,10-Phenanthroline and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from catalysis and analytical chemistry to their use as therapeutic agents. The introduction of hydroxyl groups at the 4 and 7 positions of the phenanthroline core significantly modulates its electronic properties, enhancing its capacity for hydrogen bonding and altering its metal-coordinating abilities. These features make this compound a particularly interesting building block for the design of new molecules with targeted biological activities or specific material properties. This guide will explore the most viable and scientifically sound methods for its synthesis.

Core Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Each pathway presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purification. Herein, we detail three primary methodologies:

-

Condensation of o-Phenylenediamine with Diethyl Malonate: A direct approach that constructs the phenanthroline core, albeit with additional functionalities that may require subsequent modification.

-

Hydrolysis of 4,7-Dichloro-1,10-phenanthroline: An indirect route that relies on the nucleophilic substitution of chloro groups on a pre-formed phenanthroline scaffold.

-

Demethylation of 4,7-Dimethoxy-1,10-phenanthroline: Another indirect pathway that involves the cleavage of ether bonds to unveil the desired hydroxyl groups.

Pathway 1: Condensation of o-Phenylenediamine with Diethyl Malonate

This method offers a direct route to a closely related precursor, 4,7-dihydroxy-1,10-phenanthroline-2,9-dione. The foundational reaction involves the condensation of o-phenylenediamine with diethyl malonate in the presence of a dehydrating agent, typically polyphosphoric acid (PPA).

Causality Behind Experimental Choices

The selection of diethyl malonate as the C3 synthon is crucial as it provides the necessary carbon atoms to form the two pyridine rings of the phenanthroline system. Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization steps required for the formation of the heterocyclic core. The high temperatures employed are necessary to overcome the activation energy of the multiple condensation and cyclization reactions.

Experimental Protocol: Synthesis of 4,7-dihydroxy-1,10-phenanthroline-2,9-dione[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, polyphosphoric acid (60 g) is heated to 170°C.

-

Addition of Reactants: A solution of o-phenylenediamine (0.1 mol) in diethyl malonate (0.22 mol) is added portion-wise to the hot PPA with vigorous stirring.

-

Reaction: The reaction mixture, which turns into a deep green pasty mass, is maintained at 170°C for 30 minutes and then the temperature is increased to 200°C for an additional 30 minutes.

-

Work-up: The reaction mixture is allowed to cool to room temperature and then carefully poured into cold water.

-

Neutralization and Isolation: The resulting solution is neutralized with a 5% sodium hydroxide solution. The precipitate formed is collected by filtration, dried, and crystallized from ethanol.

Discussion of Pathway 1

This pathway directly yields 4,7-dihydroxy-1,10-phenanthroline-2,9-dione. While this compound is structurally similar to the target molecule, the presence of the carbonyl groups at the 2 and 9 positions significantly alters its electronic and coordinating properties. Further research would be required to develop a selective reduction or decarbonylation method to convert the dione to the desired this compound without affecting the hydroxyl groups or the aromatic system. As such, this pathway is more suitable for obtaining the dione derivative itself, which may have its own unique applications.

Pathway 2: Hydrolysis of 4,7-Dichloro-1,10-phenanthroline

This two-step approach involves the initial synthesis of 4,7-dichloro-1,10-phenanthroline, followed by a nucleophilic aromatic substitution reaction to replace the chloro groups with hydroxyl groups.

Step 2a: Synthesis of 4,7-Dichloro-1,10-phenanthroline

The synthesis of the dichloro precursor is a well-established multi-step process that begins with the condensation of o-phenylenediamine with Meldrum's acid and an orthoester, followed by cyclization and chlorination.[1][2][3]

Meldrum's acid and orthoesters are used to construct the pyridine rings fused to the central benzene ring of the phenanthroline core. The subsequent treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) is a standard method for converting carbonyl functionalities in heterocyclic systems to chloro groups.

-

Condensation: o-Phenylenediamine is reacted with Meldrum's acid and an appropriate orthoester in a suitable solvent.

-

Cyclization and Decarboxylation: The intermediate is then thermally cyclized and decarboxylated to form the 1,10-phenanthroline-4,7-dione precursor.

-

Chlorination: The dione precursor is refluxed with phosphoryl chloride to yield 4,7-dichloro-1,10-phenanthroline.

-

Work-up: Excess phosphoryl chloride is carefully removed under reduced pressure, and the crude product is purified by crystallization.

Step 2b: Hydrolysis to this compound

The hydrolysis of the 4,7-dichloro derivative to the corresponding diol can be achieved under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the potential for side reactions. While a selective partial hydrolysis to 7-chloro-4-hydroxy-1,10-phenanthroline has been reported, conditions for complete hydrolysis to the diol are also achievable.[4]

Hydrolysis proceeds via a nucleophilic aromatic substitution mechanism, where hydroxide ions or water molecules act as the nucleophile. The reaction is driven by the formation of the more stable C-O bond compared to the C-Cl bond. The use of a high-boiling point solvent can facilitate the reaction by allowing for higher reaction temperatures.

-

Reaction Setup: 4,7-Dichloro-1,10-phenanthroline is dissolved in a suitable high-boiling point solvent such as diphenyl ether or in a strong acid like concentrated sulfuric acid.

-

Hydrolysis: For basic hydrolysis, an aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated to reflux. For acidic hydrolysis, the solution in concentrated acid is heated.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, and for basic hydrolysis, it is neutralized with acid to precipitate the product. For acidic hydrolysis, the mixture is carefully poured onto ice, and the precipitate is collected.

-

Purification: The crude product is purified by recrystallization.

Pathway 3: Demethylation of 4,7-Dimethoxy-1,10-phenanthroline

This pathway involves the synthesis of the dimethoxy analog of the target compound, followed by a demethylation step to yield the diol.

Step 3a: Synthesis of 4,7-Dimethoxy-1,10-phenanthroline

The synthesis of 4,7-dimethoxy-1,10-phenanthroline can be achieved through a multi-step process starting from o-phenylenediamine, similar to the synthesis of the dichloro derivative, but with modifications to introduce the methoxy groups.[5]

Step 3b: Demethylation to this compound

The cleavage of the aryl methyl ether bonds is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose.

Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. Hydrobromic acid is a strong protic acid that protonates the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The choice between these reagents often depends on the other functional groups present in the molecule and the desired reaction conditions.

-

Reaction Setup: 4,7-Dimethoxy-1,10-phenanthroline is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide in dichloromethane is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow addition of water or methanol.

-

Work-up and Isolation: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Reaction Setup: 4,7-Dimethoxy-1,10-phenanthroline is suspended in a mixture of hydrobromic acid and glacial acetic acid.

-

Reaction: The mixture is heated to reflux for several hours until the demethylation is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and poured onto ice. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| 1. Condensation | o-Phenylenediamine, Diethyl malonate | 4,7-dihydroxy-1,10-phenanthroline-2,9-dione | Direct route to a related heterocyclic core. | Does not yield the target molecule directly; requires further, undeveloped, synthetic steps. |

| 2. Hydrolysis | o-Phenylenediamine, Meldrum's acid, Orthoester | 4,7-Dichloro-1,10-phenanthroline | Precursor is accessible; hydrolysis is a known reaction type. | Multi-step synthesis of the precursor; hydrolysis conditions may require optimization for complete conversion. |

| 3. Demethylation | o-Phenylenediamine, precursors for methoxy groups | 4,7-Dimethoxy-1,10-phenanthroline | Utilizes standard and reliable demethylation reactions. | Multi-step synthesis of the precursor; demethylation reagents can be corrosive and require careful handling. |

Visualizing the Synthesis Pathways

Figure 1: Overview of the primary synthetic pathways to this compound and a related dione derivative.

Conclusion

The synthesis of this compound is achievable through several well-defined chemical routes. For the direct synthesis of the target molecule, the hydrolysis of 4,7-dichloro-1,10-phenanthroline and the demethylation of 4,7-dimethoxy-1,10-phenanthroline represent the most viable and established strategies. The choice between these two pathways will likely depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials and reagents. The condensation route leading to the 2,9-dione derivative, while not directly yielding the target compound, provides a valuable analog that may warrant further investigation for its own unique properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently embark on the synthesis of this compound for their specific research and development needs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,10-Phenanthroline-4,7-diol, a heterocyclic organic compound with significant potential in analytical chemistry, materials science, and drug discovery. By delving into its synthesis, structural characteristics, and functional attributes, this document serves as a critical resource for professionals seeking to leverage this molecule in their research and development endeavors.

Introduction: The Significance of the Phenanthroline Scaffold

1,10-Phenanthroline and its derivatives are a well-established class of bidentate nitrogen ligands renowned for their strong and stable complexes with a wide array of transition metal ions.[1][2] The rigid, planar structure of the phenanthroline core pre-organizes the nitrogen donor atoms for efficient chelation, a fundamental property that underpins its diverse applications.[3] The introduction of hydroxyl groups at the 4 and 7 positions of the phenanthroline ring, yielding this compound, significantly modulates its electronic properties, solubility, and reactivity, opening new avenues for its application.

This guide will navigate the essential physicochemical landscape of this compound, offering both foundational knowledge and practical insights for its utilization in a laboratory setting.

Synthesis and Purification

The synthesis of substituted phenanthrolines can be approached through several classical methods, including the Skraup and Friedlander reactions.[1] A common strategy for introducing substituents at the 4 and 7 positions involves the use of 4,7-dichloro-1,10-phenanthroline as a versatile intermediate.[3]

A proposed synthetic workflow for obtaining this compound could involve the hydrolysis of 4,7-dimethoxy-1,10-phenanthroline, which in turn can be synthesized from 4,7-dichloro-1,10-phenanthroline.

Caption: Proposed synthetic workflow for this compound.

Note: The development of a specific and optimized synthesis protocol would require experimental validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

Structural and Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂ | [4] |

| Molecular Weight | 212.20 g/mol | [4] |

| Appearance | White, gray or brown crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | [5] |

| pKa | Not experimentally determined. The pKa of the conjugate acid of the parent 1,10-phenanthroline is 4.84. The electron-donating hydroxyl groups in the 4,7-diol derivative are expected to increase the basicity of the nitrogen atoms, leading to a higher pKa. |

Spectroscopic Profile

While a complete set of spectroscopic data for this compound is not available in the reviewed literature, data for related compounds and general principles of spectroscopy can provide valuable insights.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts influenced by the electron-donating hydroxyl groups. Similarly, the ¹³C NMR spectrum will display resonances for the aromatic carbons, with the carbons bearing the hydroxyl groups shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings are also expected.

UV-Vis Absorption and Fluorescence Spectroscopy: The parent 1,10-phenanthroline exhibits an absorbance peak at 232 nm.[6] The introduction of hydroxyl groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated π-system. This class of compounds is known to be fluorescent, and the diol derivative is likely to exhibit fluorescence, a property that can be exploited in sensing applications.[7]

Redox Properties

The redox behavior of 1,10-phenanthroline and its derivatives is a key feature, particularly in the context of their interaction with metal ions. The parent 1,10-phenanthroline has a high electro-oxidation potential.[8] The presence of electron-donating hydroxyl groups in this compound is expected to lower its oxidation potential, making it more susceptible to oxidation compared to the parent compound.

Cyclic voltammetry would be the ideal technique to experimentally determine the redox potentials of this compound and its metal complexes. Such studies on related phenanthroline derivatives have revealed complex electrochemical behavior.[1][3]

Metal Ion Chelation: A Core Functionality

The defining characteristic of this compound is its ability to act as a potent chelating agent for a variety of metal ions.

Mechanism of Chelation

The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, forming two coordinate bonds with a single metal ion to create a stable five-membered ring. The hydroxyl groups at the 4 and 7 positions can also participate in coordination, potentially leading to the formation of even more stable complexes or influencing the coordination geometry.

Caption: Chelation of a metal ion by this compound.

Stability of Metal Complexes

Expected Trend in Stability Constants: Based on the Irving-Williams series, the stability of the complexes with divalent metal ions is expected to follow the general trend: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable tool in various scientific disciplines.

Analytical Chemistry: Spectrophotometric Determination of Iron

A primary application of phenanthroline derivatives is in the quantitative analysis of metal ions, particularly iron. The formation of a intensely colored complex between 1,10-phenanthroline and Fe(II) allows for its determination using UV-Vis spectrophotometry.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

This protocol is adapted from standard methods for iron determination using 1,10-phenanthroline and can be optimized for this compound.[10]

Reagents:

-

Standard iron solution (e.g., prepared from ferrous ammonium sulfate)

-

This compound solution (e.g., 0.1% in ethanol)

-

Hydroxylamine hydrochloride solution (to reduce Fe(III) to Fe(II))

-

Sodium acetate buffer solution (to control pH)

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard iron solutions of known concentrations.

-

To each standard, add hydroxylamine hydrochloride, this compound solution, and sodium acetate buffer.

-

Dilute to a final volume and allow time for color development.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus iron concentration.

-

-

Analysis of Unknown Sample:

-

Treat the unknown sample containing iron in the same manner as the standards.

-

Measure the absorbance of the unknown sample.

-

Determine the iron concentration in the unknown sample from the calibration curve.

-

Caption: Workflow for spectrophotometric iron determination.

Drug Development and Biological Research

Phenanthroline derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties.[7][11] The ability of these compounds to chelate metal ions is often implicated in their mechanism of action, as they can interfere with the function of metalloenzymes that are crucial for cell survival and proliferation.

The specific biological activities of this compound warrant further investigation. Its enhanced chelating ability and modified electronic properties compared to the parent compound could lead to novel therapeutic applications.

Safety and Handling

1,10-Phenanthroline and its derivatives should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a fascinating molecule with a rich set of physicochemical properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its strong metal-chelating ability, coupled with its tunable electronic and spectroscopic characteristics, provides a solid foundation for its application in analytical methods, the development of novel materials, and as a scaffold for new therapeutic agents. While further research is needed to fully elucidate its properties and potential, this guide provides a comprehensive starting point for harnessing the capabilities of this versatile compound.

References

- Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. 2017;22(9):1503.

- Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. ISRN Analytical Chemistry. 2012;2012:345684.

- Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. CrystEngComm. 2017;19(34):5061-5069.

-

This compound. PubChem. [Link]. Accessed January 4, 2026.

- Spectral, electrochemical and electrocatalytic properties of 1,10-phenanthroline-5,6-dione complexes of transition metals. Inorganic Chemistry. 1987;26(18):2977-2984.

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. In: Current Topics on Chemistry and Biochemistry Vol. 1.

- Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Journal of the American Chemical Society. 2008;130(4):1420-1430.

- Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Langmuir. 2014;30(34):10513-10521.

-

1,10-Phenanthroline. Solubility of Things. [Link]. Accessed January 4, 2026.

-

1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. [Link]. Accessed January 4, 2026.

-

Synthesis of some 1,10-Phenanthroline Derivatives. Zenodo. [Link]. Accessed January 4, 2026.

-

A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][1][12]Phenanthroline Scaffold as a Colorimetric Sensor. Molecules. 2021;26(16):4945.

-

FT-IR spectra of 1,10-phenanthroline (1) and the Cu(phen) Cl 2 complex (2). ResearchGate. [Link]. Accessed January 4, 2026.

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry. [Link]. Accessed January 4, 2026.

- In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Toxicology Research. 2014;3(4):243-253.

-

In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper. SciSpace. [Link]. Accessed January 4, 2026.

-

4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. SciSpace. [Link]. Accessed January 4, 2026.

-

DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. chem321labspring11. [Link]. Accessed January 4, 2026.

-

1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III). University of Illinois. [Link]. Accessed January 4, 2026.

-

2617 Quantitative Analysis of Iron. Chemistry LibreTexts. [Link]. Accessed January 4, 2026.

-

Stability constants of iron(II) complexes with Phen | Download Table. ResearchGate. [Link]. Accessed January 4, 2026.

- Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. 2021;26(12):3602.

-

FT-IR spectra of BA and 1,10-phenanthroline ligands Fig. 3 FT-IR. ResearchGate. [Link]. Accessed January 4, 2026.

- A reevaluation of the Fe(II), Ca(II), Zn(II), and proton formation constants of 4,7-diphenyl-1,10-phenanthrolinedisulfonate. Soil Science Society of America Journal. 2001;65(3):737-744.

-

Synthesis of 4,7-Diphenyl-1,10-phenanthroline | Request PDF. ResearchGate. [Link]. Accessed January 4, 2026.

-

A reevaluation of the Fe(II), Ca(II), Zn(II), and proton formation constants of 4,7-diphenyl-1, 10-phenanthrolinedisulfonate. ResearchGate. [Link]. Accessed January 4, 2026.

- Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. 2014;114(1):590-617.

- Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. International Journal of Scientific & Engineering Research. 2013;4(8):1733-1738.

- In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters. 2007;247(2):224-233.

-

The chemical structures of the 1,10-phenanthroline and. ResearchGate. [Link]. Accessed January 4, 2026.

-

E4: Complex Ion Formation Constants. Chemistry LibreTexts. [Link]. Accessed January 4, 2026.

- Fluorescence Quantum Yields—Methods of Determination and Standards. In: Resch-Genger U., ed. Standardization and Quality Assurance in Fluorescence Measurements I. Springer; 2008:1-23.

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]. Accessed January 4, 2026.

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]. Accessed January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H8N2O2 | CID 77524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4,7-DIHYDROXY-1,10-PHENANTHROLINE synthesis - chemicalbook [chemicalbook.com]

- 7. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. [PDF] Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors | Semantic Scholar [semanticscholar.org]

- 11. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,10-Phenanthroline-4,7-diol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and conformational dynamics of 1,10-Phenanthroline-4,7-diol. As a key heterocyclic compound, its unique architecture serves as a foundational scaffold in coordination chemistry, a versatile precursor in organic synthesis, and a promising pharmacophore in drug discovery. We will delve into its synthesis, detailed spectroscopic and crystallographic characterization, tautomeric nature, and the supramolecular assemblies guided by its distinct structural features. This document synthesizes field-proven insights with established data to offer a definitive resource for professionals leveraging this molecule in advanced applications.

Introduction: The Significance of the Phenanthroline Scaffold

The 1,10-phenanthroline (phen) core is a robust, planar, and polyaromatic N-heterocycle renowned for its exceptional ability to act as a bidentate chelating ligand for a vast array of metal ions.[1][2] Its rigidity and strong coordination affinity have established it as a landmark molecule in fields ranging from catalysis and materials science to supramolecular chemistry.[1] The functionalization of the phenanthroline backbone at its various positions allows for the fine-tuning of its electronic, optical, and biological properties, making its derivatives highly sought-after platforms for innovation.[1]

Among these derivatives, this compound (also known as 4,7-dihydroxy-1,10-phenanthroline) is of particular interest. The introduction of hydroxyl groups at the 4 and 7 positions not only modifies the electronic landscape of the aromatic system but also introduces crucial hydrogen bonding capabilities and a significant potential for tautomerism. These features are pivotal in dictating its solid-state conformation, solubility, and its utility as a precursor for more complex molecular architectures. Its applications are diverse, including its use as a chelating agent in analytical chemistry, a building block for advanced materials like sensors and catalysts, and a scaffold in pharmaceutical research.[3]

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is a stable, crystalline solid under standard conditions.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O₂ | [4][5] |

| Molecular Weight | 212.21 g/mol | [3][5] |

| CAS Number | 3922-40-5 | [3][4] |

| IUPAC Name | 1,10-dihydro-1,10-phenanthroline-4,7-dione | [4][6] |

| Synonyms | 4,7-Dihydroxy-1,10-phenanthroline, this compound | [3][4] |

| Appearance | White, gray, or brown crystalline powder | [3][7] |

| Melting Point | > 300 °C (decomposes) | [3] |

| Solubility | Insoluble in water | [6] |

Structural Isomerism: The Keto-Enol Tautomerism

A critical feature of this compound is its existence in tautomeric forms. While commonly named as a "diol" (the enol form), spectroscopic and structural data suggest it can also exist as 1,10-dihydro-1,10-phenanthroline-4,7-dione (the keto form).[4][8] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding patterns, and coordination behavior. The keto form contains amide-like protons, while the enol form possesses acidic hydroxyl protons. The dominant form can be influenced by the solvent environment and the physical state (solution vs. solid). Infrared spectroscopy is particularly useful for distinguishing these forms, with the diol showing characteristic broad O-H stretches and the dione displaying sharp C=O stretches.[8]

Caption: Keto-Enol tautomerism of this compound.

Synthesis and Strategic Functionalization

Core Synthesis

The synthesis of phenanthroline derivatives can be challenging, often requiring harsh conditions.[9] A common laboratory-scale synthesis for hydroxylated phenanthrolines involves the condensation of an appropriate arylamine with a malonic acid derivative, driven by a dehydrating agent like polyphosphoric acid (PPA).[8] This approach leverages readily available starting materials to construct the tricyclic core.

Rationale: The choice of PPA is strategic; it acts as both the acidic catalyst and a powerful dehydrating medium, facilitating the necessary cyclization reactions at high temperatures to overcome the activation energy for forming the rigid, aromatic phenanthroline system.

Protocol 1: Synthesis of 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione (A related structure)

This protocol is adapted from a reported synthesis of a structurally similar compound and illustrates the general methodology.[8]

-

Preparation: Carefully prepare polyphosphoric acid (PPA) by mixing phosphorus pentoxide (P₂O₅) with orthophosphoric acid under controlled conditions.

-

Reaction Setup: In a reaction vessel, add o-phenylenediamine (0.1 mol) to diethylmalonate (0.22 mol).

-

Addition of PPA: Add the prepared PPA (approx. 60 g) portionwise to the mixture of reactants. A deep green, pasty mass will form.

-

Heating: Heat the reaction mixture to 170°C for 30 minutes, then increase the temperature to 200°C for an additional 30 minutes.

-

Workup: Allow the mixture to cool to room temperature and then carefully pour it into a large volume of cold water.

-

Neutralization: Neutralize the resulting aqueous solution with a 5% sodium hydroxide (NaOH) solution until a solid precipitate forms.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

A Gateway for Functionalization

The hydroxyl groups of this compound are key handles for further chemical modification. They can be converted into more reactive groups, such as chlorine atoms, to produce 4,7-dichloro-1,10-phenanthroline. This dichloro-derivative is an exceptionally versatile intermediate, as the chlorine atoms can be readily displaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce a wide variety of functional groups.[10][11][12] This two-step strategy (synthesis of the diol followed by chlorination) is often more efficient than attempting to build a complex phenanthroline from scratch.

Spectroscopic and Crystallographic Analysis

Spectroscopic Signature

| Technique | Expected Observations | Rationale |

| ¹H NMR | In a solvent like DMSO-d₆, expect a set of signals in the aromatic region (7-9 ppm). Due to the molecule's C₂ symmetry, only four distinct proton signals would be anticipated. The presence of exchangeable O-H or N-H protons would result in broad signals that can be confirmed by D₂O exchange.[13] | The chemical shifts and coupling patterns confirm the aromatic structure, while symmetry simplifies the spectrum.[13] |

| ¹³C NMR | Expect six distinct carbon signals due to molecular symmetry. Two signals would correspond to carbons bearing the hydroxyl/keto groups, and four would be in the aromatic region. | Confirms the carbon skeleton and the electronic environment of each unique carbon atom. |

| IR Spectroscopy | A broad absorption band around 2500-3200 cm⁻¹ is indicative of strong intermolecular O-H···N or O-H···O hydrogen bonding, characteristic of the diol tautomer.[8] Alternatively, a strong peak around 1650-1680 cm⁻¹ would indicate the C=O stretch of the dione tautomer.[8] | Provides direct evidence for specific functional groups and is crucial for probing the dominant tautomeric form and hydrogen bonding interactions. |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) confirming the molecular weight of 212.21 Da. | Verifies the elemental composition and molecular weight of the synthesized compound. |

Solid-State Conformation: Insights from X-ray Crystallography

While specific crystal structure data for the parent this compound is noted in the Crystallography Open Database (COD ID 1517291), detailed analyses of phenanthroline derivatives provide a strong basis for understanding its conformation.[4]

-

Planarity: The core 1,10-phenanthroline ring system is inherently planar due to its aromatic nature. This planarity is crucial for its ability to intercalate into DNA and for forming stacked structures in materials.[14]

-

Hydrogen Bonding: In the solid state, the hydroxyl groups are expected to be the primary drivers of the crystal packing. They will form extensive intermolecular hydrogen bond networks, likely involving the nitrogen atoms of adjacent molecules. This leads to a highly stable, high-melting-point solid.[3]

-

π-π Stacking: The planar aromatic surfaces facilitate intermolecular π-π stacking interactions, which further stabilize the crystal lattice and influence the electronic properties of the material.

Computational studies, such as Density Functional Theory (DFT), are often employed to complement experimental data. These calculations can predict the lowest energy conformation, the distribution of frontier molecular orbitals (HOMO/LUMO), and simulate spectroscopic properties, providing deeper insight into the molecule's electronic structure.[2]

Workflow for Structural Elucidation

The process of confirming the structure and conformation of a synthesized batch of this compound follows a logical and self-validating workflow.

Caption: A self-validating workflow for synthesis and characterization.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable molecule for applied research.

-

Drug Development: The phenanthroline scaffold is present in molecules with demonstrated anti-cancer and anti-bacterial activities.[15] The ability to functionalize the 4,7-positions allows for the attachment of pharmacologically active side chains or targeting moieties. For example, derivatives have been designed as G-quadruplex ligands for cancer therapy and as dual inhibitors of enzymes like HDAC and ribonucleotide reductase.[16][17]

-

Coordination Chemistry & Sensing: As a classic bidentate ligand, it forms stable complexes with various metal ions.[3] This property is exploited in analytical chemistry for the detection and quantification of metals. The hydroxyl groups can modulate the electronic properties of the resulting metal complexes, influencing their luminescence and redox potentials, which is key for developing chemical sensors.[3][18]

-

Materials Science: The rigid, planar structure and potential for metal coordination make it a suitable building block for photoactive materials, including components for organic light-emitting diodes (OLEDs).[12] Its derivatives are also used to construct metal-organic frameworks (MOFs) for applications in gas adsorption and catalysis.[15]

Caption: Key application areas derived from the core molecular structure.

Conclusion

This compound is more than just a substituted heterocycle; it is a strategic molecular platform. Its structure is defined by the rigid planarity of the phenanthroline core, while its conformation and reactivity are dominated by the influential hydroxyl groups at the 4 and 7 positions. The interplay of tautomerism and extensive hydrogen bonding dictates its solid-state architecture and physicochemical properties. Understanding these structural nuances is paramount for rationally designing new functional molecules, from targeted therapeutics that interact with biological macromolecules to advanced materials with tailored photophysical properties. This guide provides the foundational knowledge necessary for researchers to fully exploit the potential of this versatile chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sleziak, R., et al. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. National Institutes of Health. Retrieved from [Link]

-

IntechOpen. (n.d.). Recent Advances in the Chemistry of 1,10-Phenanthrolines and their Metal Complex Derivatives: Synthesis and Promising Applications. Retrieved from [Link]

-

ResearchGate. (2005, August 6). Improved Synthesis and Conformational Analysis of an A,D-1,10-Phenanthroline-Bridged Calix[19]arene. Retrieved from [Link]

-

Zenodo. (n.d.). Synthesis of some 1,10-Phenanthroline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

-

ResearchGate. (n.d.). Crystal structure of a 1,10-phenanthroline complex. Retrieved from [Link]

-

Suh, H., et al. (2016, January 4). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. ResearchGate. Retrieved from [Link]

-

Gual A., et al. (2024, June 12). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. Retrieved from [Link]

-

Kálmán, F. H., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 1,10-phenanthroline derivatives for the preparation of MOF based on carboxylate metal clusters. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

De Vitas, M., et al. (2017, January 20). Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Retrieved from [Link]

-

Universität des Saarlandes. (2025, October 13). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy. Retrieved from [Link]

-

Shetty, M. G., et al. (2024, April 29). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H8N2O2 | CID 77524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4,7-Dihydroxy-1,10-phenanthroline | Fisher Scientific [fishersci.ca]

- 7. 4,7-Dihydroxy-1,10-phenanthroline 0.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. zenodo.org [zenodo.org]

- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 10. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 16. Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. soc.chim.it [soc.chim.it]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)benzoyl chloride (CAS No. 2251-65-2), a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document elucidates its fundamental physicochemical properties, reactivity profile, and diverse applications. Detailed experimental workflows and mechanistic insights are provided to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities.

Note on CAS Number: Initial inquiries referencing CAS number 3922-40-5 identify the compound 4,7-Dihydroxy-1,10-phenanthroline. However, the broader context of this guide, focusing on a trifluoromethylated benzoyl chloride derivative as a reactive intermediate in drug development, aligns with the properties and applications of 3-(Trifluoromethyl)benzoyl chloride, which is correctly identified by CAS number 2251-65-2.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 3-(Trifluoromethyl)benzoyl chloride serves as a key intermediate, providing a reactive handle to incorporate the valuable 3-(trifluoromethyl)benzoyl group into a wide array of molecular scaffolds.[3][4]

As an acyl chloride, it is a potent electrophile, readily participating in reactions with a variety of nucleophiles.[1] This reactivity makes it an essential tool for creating amides, esters, and ketones, which are fundamental linkages in many active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 2251-65-2 | [2][3] |

| Molecular Formula | C8H4ClF3O | [2][3][5] |

| Molecular Weight | 208.56 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Boiling Point | 184-186 °C at 750 mmHg | [6] |

| Density | 1.383 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.477 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Reacts with water | [7] |

| Purity | ≥98% | [4] |

Core Reactivity and Mechanistic Considerations

The reactivity of 3-(trifluoromethyl)benzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring further enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: A Versatile Reaction Manifold

The cornerstone of this reagent's utility is the nucleophilic acyl substitution reaction. This proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, regenerating the carbonyl group.

Caption: Generalized mechanism of nucleophilic acyl substitution.

This general mechanism underpins several key transformations:

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

-

Esterification: Alcohols react to form esters, often catalyzed by a base.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl3), it can acylate aromatic rings.

Applications in Synthesis

The unique properties imparted by the trifluoromethyl group make this reagent a valuable building block in several areas of chemical research and development.[1]

Pharmaceutical Synthesis

In drug discovery, the incorporation of the 3-(trifluoromethyl)phenyl moiety can significantly enhance a molecule's therapeutic potential.[1] This group can improve metabolic stability by blocking sites of oxidation and can increase lipophilicity, which can aid in cell membrane permeability.[1] It is a key intermediate for a variety of APIs, including anti-inflammatory and anticancer agents.[2][4] For instance, it has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, a class of compounds investigated as potent kinase inhibitors.[6]

Agrochemical Development

The agrochemical industry utilizes 3-(trifluoromethyl)benzoyl chloride in the synthesis of novel pesticides, herbicides, and fungicides.[1][2] The trifluoromethyl group can enhance the potency and environmental persistence of these agents, leading to more effective crop protection solutions.[1][2]

Materials Science

Beyond life sciences, this compound is used in the synthesis of specialty polymers and dyes.[1] The introduction of the fluorinated group can impart desirable properties such as thermal stability and chemical resistance to materials.[2]

Experimental Protocols

General Handling and Storage

3-(Trifluoromethyl)benzoyl chloride is moisture-sensitive and reacts with water, generating heat and hydrogen chloride gas.[7] It should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6][7] All handling should be performed in a fume hood, with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[7]

Representative Protocol: Synthesis of N-benzyl-3-(trifluoromethyl)benzamide

This protocol details a standard amidation reaction.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Stir bar, round-bottom flask, dropping funnel, and other standard glassware

Procedure:

-

To a stirred solution of benzylamine in anhydrous DCM at 0 °C (ice bath), add triethylamine.

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM via a dropping funnel over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Caption: Workflow for a typical amidation reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 3-(trifluoromethyl)benzoyl chloride and its reaction products.

-

¹H NMR: The proton NMR spectrum is characteristic. For 3-(trifluoromethyl)benzoyl chloride, the aromatic protons typically appear as a complex multiplet in the range of 7.5-8.3 ppm.[5]

-

¹³C NMR: The carbon NMR will show the carbonyl carbon at a characteristic downfield shift, along with signals for the aromatic carbons and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1770-1815 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

3-(Trifluoromethyl)benzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[7] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate engineering controls and personal protective equipment.[7]

Conclusion

3-(Trifluoromethyl)benzoyl chloride is a highly valuable and versatile reagent for the introduction of the 3-(trifluoromethyl)phenyl moiety into organic molecules. Its predictable reactivity, coupled with the beneficial properties conferred by the trifluoromethyl group, has solidified its importance in the fields of pharmaceutical and agrochemical research. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

Coordination chemistry of 1,10-Phenanthroline-4,7-diol with transition metals

An In-Depth Technical Guide to the Coordination Chemistry of 1,10-Phenanthroline-4,7-diol with Transition Metals

Abstract

1,10-Phenanthroline and its derivatives represent a cornerstone class of N-heterocyclic ligands in coordination chemistry, prized for their rigid, planar structure and robust chelation to a wide array of transition metals.[1][2] This guide focuses specifically on the 4,7-dihydroxy derivative, this compound, a ligand whose hydroxyl functionalities introduce significant potential for modulating the electronic properties, solubility, and biological activity of its metal complexes. We will explore the synthesis of this ligand, its coordination behavior with key transition metals such as ruthenium, copper, and iron, and the profound implications for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this ligand system for creating advanced metal-based agents.

The Ligand: this compound

The parent 1,10-phenanthroline (phen) is a versatile bidentate ligand, forming stable five-membered chelate rings with metal ions through its two nitrogen atoms.[3] The introduction of hydroxyl groups at the 4 and 7 positions creates this compound, a molecule with enhanced functionality. These hydroxyl groups can significantly influence the properties of the resulting metal complexes in several ways:

-

Electronic Tuning: As electron-donating groups, the hydroxyl moieties can increase the electron density on the phenanthroline ring system, affecting the metal-ligand charge transfer (MLCT) bands and redox potentials of the complexes.[3]

-

Secondary Coordination Sites: The hydroxyl groups can be deprotonated to form phenolate anions, which can act as additional coordination sites, potentially leading to the formation of polynuclear complexes or altering the geometry around a single metal center.

-

Hydrogen Bonding: The hydroxyl groups provide sites for hydrogen bonding, which can influence the solubility of the complexes in protic solvents and mediate intermolecular interactions in the solid state or with biological targets like proteins and nucleic acids.

Caption: Structure of this compound.

Synthesis Protocol

A common route to phenanthroline systems with hydroxyl groups involves the condensation of an appropriate amine with a malonic acid derivative, often using a dehydrating agent like polyphosphoric acid (PPA). The synthesis of the related 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione provides a foundational methodology.[4]

Step-by-Step Synthesis of a Dihydroxy-Phenanthroline Core: [4]

-

Preparation of PPA: Prepare polyphosphoric acid by carefully mixing phosphorus pentoxide (P₂O₅) and orthophosphoric acid. Causality: PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the condensation and subsequent cyclization reactions.

-

Reaction Setup: In a suitable reaction vessel, add o-phenylenediamine to an excess of diethylmalonate.

-

Condensation: Add the PPA portionwise to the mixture. This will result in a thick, often colored, paste.

-

Thermal Cyclization: Heat the reaction mixture according to a specific temperature profile (e.g., 170°C for 30 minutes, then 200°C for 30 minutes). Causality: The high temperature is necessary to overcome the activation energy for the double cyclization that forms the rigid tricyclic phenanthroline core.

-

Workup: Cool the reaction mixture and carefully quench it by pouring it into cold water.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., 5% NaOH solution). The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Coordination with Transition Metals: Properties and Synthesis

The coordination of this compound to transition metals is expected to largely follow the patterns of the parent phenanthroline ligand, typically forming stable complexes with octahedral, square planar, or tetrahedral geometries.[5][6] The presence of the diol functionality, however, offers unique opportunities for creating novel structures and functionalities.

Ruthenium Complexes

Ruthenium-phenanthroline complexes are among the most studied, particularly for their photophysical properties and applications in DNA intercalation and anticancer research.[7][8][9]

Synthesis of a Representative [Ru(phen-diol)₃]²⁺ Complex (Hypothetical Protocol):

This protocol adapts known methods for synthesizing tris-phenanthroline ruthenium complexes.[7]

-

Reactant Preparation: Dissolve RuCl₃·xH₂O in a suitable solvent like ethanol or a water/ethanol mixture.

-

Ligand Addition: Add a slight excess (e.g., 3.3 equivalents) of this compound to the ruthenium salt solution.

-

Reflux: Heat the mixture to reflux for several hours. During this time, the Ru(III) is typically reduced in situ to Ru(II), and the solution will develop a deep red or orange color characteristic of the [Ru(N-N)₃]²⁺ chromophore.

-

Isolation: After cooling, the complex can be isolated by adding a concentrated solution of a salt with a non-coordinating anion, such as NH₄PF₆ or KPF₆, to precipitate the hexafluorophosphate salt of the complex.

-

Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and can be further purified by column chromatography on alumina or silica gel.

Trustworthiness Check: The final product should be characterized by ¹H NMR, UV-Vis spectroscopy (confirming the MLCT band), and mass spectrometry to verify its identity and purity.

Copper Complexes

Copper-phenanthroline complexes are renowned for their potent biological activity, particularly their ability to act as chemical nucleases and proteasome inhibitors.[10][11] The interaction often involves the generation of reactive oxygen species (ROS).[8]

Caption: General workflow for synthesis and characterization of metal complexes.

Synthesis of a Representative [Cu(phen-diol)Cl₂] Complex:

-

Solution Preparation: Dissolve one equivalent of CuCl₂·2H₂O in hot ethanol. In a separate flask, dissolve one equivalent of this compound, also in hot ethanol.

-

Complexation: Slowly add the ligand solution to the copper salt solution with vigorous stirring. A color change and/or precipitation of the complex should occur almost immediately.

-

Reaction Completion: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol and then diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Comparative Data of Phenanthroline Complexes

While data for the specific 4,7-diol derivative is sparse, the properties of related phenanthroline complexes provide a valuable benchmark.

| Metal Ion | Complex Example | Coordination Geometry | Key Spectroscopic Feature (λₘₐₓ) | Redox Potential (E₁/₂) | Reference |

| Fe(II) | [Fe(phen)₃]²⁺ (Ferroin) | Octahedral | ~510 nm (MLCT) | +1.06 V vs. SHE | [5] |

| Ru(II) | [Ru(phen)₃]²⁺ | Octahedral | ~450 nm (MLCT) | +1.26 V vs. SHE | [7] |

| Cu(I) | [Cu(phen)₂]⁺ | Tetrahedral | Luminescent, ~450 nm (MLCT) | Varies | [5] |

| Cu(II) | [Cu(phen)Cl₂] | Distorted Square Planar | ~700 nm (d-d transitions) | Varies | [11][12] |

| Pt(II) | [Pt(phen)Cl₂] | Square Planar | ~350-400 nm | Varies | [5] |

Note: The introduction of 4,7-diol groups is expected to cause a red-shift (to longer wavelengths) in the MLCT bands and may lower the redox potentials due to the electron-donating nature of the hydroxyl groups.

Applications in Drug Development

The true potential of this compound complexes lies in their application as therapeutic agents. The parent phenanthroline complexes of copper, ruthenium, and manganese have demonstrated significant anticancer activity, often exceeding that of the clinical drug cisplatin.[13][14]

Mechanism of Action: Anticancer Activity

The anticancer effects of phenanthroline-metal complexes are often multifactorial.[11]

-

DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA. Once localized, the coordinated metal can mediate DNA cleavage, either through hydrolytic pathways or, more commonly, through oxidative damage via the in situ generation of ROS.[8] Copper complexes are particularly effective at this "chemical nuclease" activity.[8]

-

Enzyme Inhibition: These complexes can inhibit key cellular enzymes. 1,10-phenanthroline itself is a known inhibitor of zinc metallopeptidases.[5] Copper-phenanthroline complexes have been shown to be potent inhibitors of the proteasome, a cellular machine responsible for protein degradation whose disruption leads to apoptosis (programmed cell death) in cancer cells.[10]

-

Mitochondrial Targeting: Cationic and lipophilic complexes, such as those formed with Ru(II), can preferentially accumulate in the mitochondria of cancer cells.[15] This disrupts mitochondrial function, collapses the membrane potential, and triggers the intrinsic apoptotic pathway.

Caption: Key anticancer mechanisms of phenanthroline-metal complexes.

Rationale for the 4,7-diol Ligand in Drug Design

The diol functionality offers distinct advantages for rational drug design:

-

Enhanced ROS Production: The electron-donating hydroxyl groups can make the metal center easier to reduce (e.g., Cu(II) to Cu(I)), a key step in the catalytic cycle that produces DNA-damaging ROS.

-

Improved Aqueous Solubility: The polar hydroxyl groups can improve the water solubility of the complexes, which is a critical parameter for drug administration and bioavailability.

-

Targeted Interactions: The hydrogen-bonding capability of the hydroxyl groups can facilitate specific interactions with the phosphate backbone of DNA or with amino acid residues in the active sites of target enzymes, potentially increasing both the affinity and selectivity of the drug.

Advanced Characterization: Electrochemistry

Cyclic voltammetry (CV) is an essential technique for probing the redox activity of these complexes, which is central to their biological mechanisms.[1]

Experimental Protocol: Cyclic Voltammetry of a Metal Complex

-

System Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Analyte Solution: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: The supporting electrolyte is necessary to ensure conductivity of the solution and minimize IR drop.

-

Degassing: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the expected redox event (e.g., from 0 V to +1.5 V for an oxidation) and then reverse the scan.

-

Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The potential midway between the anodic and cathodic peak potentials (Eₚₐ and Eₚc) gives the formal reduction potential (E₁/₂), a measure of how easily the complex gains or loses an electron.

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals presents a fertile ground for the discovery of novel therapeutic agents. The diol functionalities provide a powerful tool for fine-tuning the electronic, structural, and solubility properties of the resulting metal complexes. This allows for a rational design approach to enhance mechanisms of action relevant to anticancer and antimicrobial therapies, such as DNA damage, enzyme inhibition, and ROS production. Future research should focus on the systematic synthesis and characterization of a broader range of these complexes and rigorous evaluation of their biological activities in vitro and in vivo. The insights gained will undoubtedly propel the development of the next generation of metal-based drugs.

References

-

Kozak, R., et al. (2015). New synthetic routes for the preparation of ruthenium-1,10-phenanthroline complexes. Tests of cytotoxic and antibacterial activity of selected ruthenium complexes. Acta Chimica Slovenica, 62(2), 337-45. [Link]

-

Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-33. [Link]

-

IntechOpen. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. IntechOpen. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Wikipedia. [Link]

- UCHEM. (2025). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. UCHEM.

-

Chen, Z. F., et al. (2015). 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Journal of Inorganic Biochemistry, 148, 48-55. [Link]

-

Sleziak, R., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(21), 3843. [Link]

-

Gezici, O., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 977810. [Link]

-

Hassan, K. A., et al. (2021). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. Bioinorganic Chemistry and Applications, 2021, 9998579. [Link]

-

OUCI. (n.d.). May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents?. OUCI. [Link]

- ResearchGate. (n.d.). 1,10 phenanthroline 5,6 diol metal complex (Cu, Fe) sensitized solar cells: A cocktail dye effect.

-

Iannelli, P., et al. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. Molecules, 27(1), 57. [Link]

-

KnightScholar. (n.d.). Synthesis and Evaluation of 1,10-Phenanthroline Ruthenium-Arene Complexes to Modulate the Aggregation of the Amyloid-β. KnightScholar. [Link]

-

Wikiwand. (n.d.). Transition metal complexes of 1,10-phenanthroline. Wikiwand. [Link]

-

Sleziak, R., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI. [Link]

-

Iannelli, P., et al. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. PMC - NIH. [Link]

-

de Oliveira, A. F., et al. (2024). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. MDPI. [Link]

-

Arca, M., et al. (2021). Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge. Chemistry – A European Journal, 27(40), 10344-10354. [Link]

-

El-Dean, A. M. K. (1995). Synthesis of some 1,10-Phenanthroline Derivatives. Indian Journal of Chemistry - Section B, 34B, 51-55. [Link]

Sources

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors [mdpi.com]

- 2. quora.com [quora.com]

- 3. myuchem.com [myuchem.com]

- 4. zenodo.org [zenodo.org]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. Transition metal complexes of 1,10-phenanthroline - Wikiwand [wikiwand.com]

- 7. New synthetic routes for the preparation of ruthenium-1,10-phenanthroline complexes. Tests of cytotoxic and antibacterial activity of selected ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arts.units.it [arts.units.it]

Spectroscopic Fingerprinting of 1,10-Phenanthroline-4,7-diol: A Technical Guide for Researchers

Introduction: The Unique Chemical Landscape of 1,10-Phenanthroline-4,7-diol